
Tert-butyl 4-(3-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-[(3-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butyl group, a hydroxyl group, and a 3-fluorophenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(3-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3-Fluorophenylmethyl Group: This step often involves a nucleophilic substitution reaction where a 3-fluorophenylmethyl halide reacts with the piperidine ring.
Addition of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using oxidizing agents.
Attachment of the Tert-Butyl Group: The tert-butyl group is typically introduced through a tert-butylation reaction, often using tert-butyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-[(3-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify other functional groups.
Substitution: The fluorine atom in the 3-fluorophenylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution of the fluorine atom may result in various substituted phenyl derivatives.
Applications De Recherche Scientifique
Tert-butyl 4-[(3-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interactions of piperidine derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 4-[(3-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring and the 3-fluorophenylmethyl group are key structural features that enable the compound to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-[(4-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate: Similar structure but with a different position of the fluorine atom.
Tert-butyl 4-[(3-chlorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Tert-butyl 4-[(3-fluorophenyl)methyl]-4-methoxypiperidine-1-carboxylate: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
Tert-butyl 4-[(3-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 3-fluorophenylmethyl group and the hydroxyl group on the piperidine ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C17H24FNO3 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
tert-butyl 4-[(3-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H24FNO3/c1-16(2,3)22-15(20)19-9-7-17(21,8-10-19)12-13-5-4-6-14(18)11-13/h4-6,11,21H,7-10,12H2,1-3H3 |
Clé InChI |
BIMDSSKYRZMPRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B13547702.png)

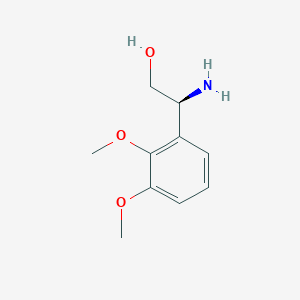

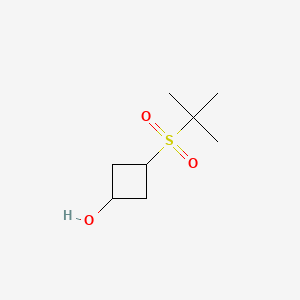

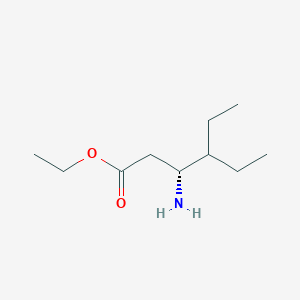

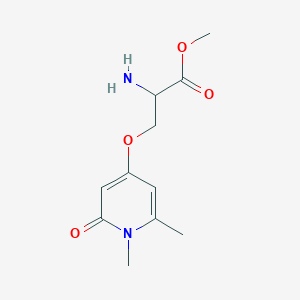
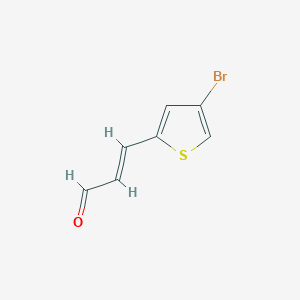

![2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid](/img/structure/B13547791.png)
![3-bromo-1-(3-bromopyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B13547794.png)

